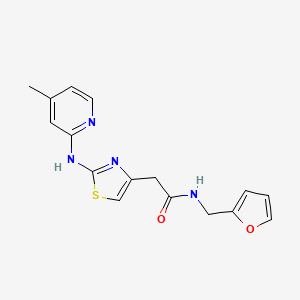

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyridine ring

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-4-5-17-14(7-11)20-16-19-12(10-23-16)8-15(21)18-9-13-3-2-6-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCPFZIPBBJMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

Attachment of the pyridine ring: Using a nucleophilic substitution reaction where the thiazole intermediate reacts with 4-methylpyridine.

Formation of the furan ring: Through a cyclization reaction involving a suitable precursor.

Final coupling: The furan and thiazole-pyridine intermediates are coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Using electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Drug Discovery: Potential as a lead compound for the development of new pharmaceuticals.

Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

Diagnostics: Use in imaging and diagnostic assays.

Industry

Material Science: Use in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide analogs: Compounds with slight modifications in the furan, thiazole, or pyridine rings.

Other thiazole-containing compounds: Such as thiazole-based antibiotics or antifungal agents.

Other furan-containing compounds: Such as furan-based natural products or synthetic derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that combines structural features of furan, thiazole, and pyridine. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry. This article reviews existing literature on its biological activity, including antibacterial and antifungal properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₂S |

| Molecular Weight | 324.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and furan rings have shown promising results against various bacterial and fungal strains.

-

Antibacterial Activity :

- The compound has been tested against Gram-positive and Gram-negative bacteria. In particular, its derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against strains like Staphylococcus aureus and Escherichia coli .

- Table 2: Antibacterial Activity Data

Bacterial Strain MIC (µM) Bacillus subtilis 4.69 - 22.9 Staphylococcus aureus 5.64 - 77.38 Escherichia coli 8.33 - 156.47 Pseudomonas aeruginosa 13.40 - 137.43 -

Antifungal Activity :

Fungal Strain MIC (µM) Candida albicans 16.69 - 78.23 Fusarium oxysporum 56.74 - 222.31

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells, modulating their activity and leading to cell death or inhibition of growth . The presence of multiple functional groups in its structure may facilitate binding to various biological targets.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the furan, thiazole, or pyridine rings can significantly alter the biological activity of the compound. For example:

- Substituents on the pyridine ring enhance antibacterial activity.

- The presence of electron-donating groups increases the overall potency against specific bacterial strains .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Antibacterial Efficacy : A study demonstrated that a thiazole derivative with a similar structure exhibited a significant reduction in bacterial load in infected animal models.

- Clinical Trials : Preliminary trials involving compounds with similar scaffolds reported favorable outcomes in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.